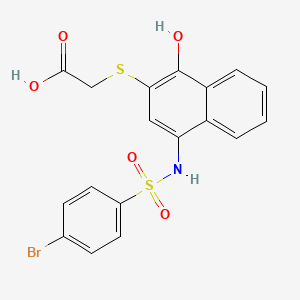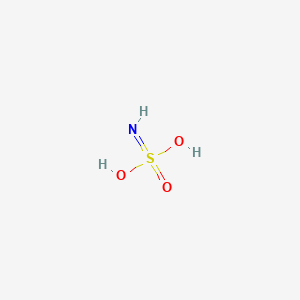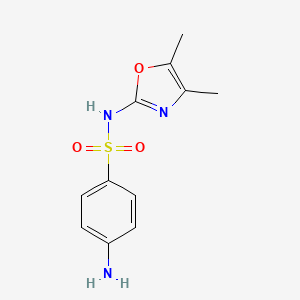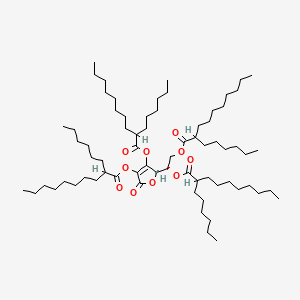
Ascorbyl tetra-2-hexyldecanoate
Overview
Description
- Ascorbyl Tetraisopalmitate, also known as Tetrahexyldecyl Ascorbate , is a stable and oil-soluble derivative of Vitamin C.
- Widely used in cosmetics and personal care products, its primary purposes include skin brightening, antioxidant protection, and moisturization .
Mechanism of Action
Target of Action
Tetrahexyldecyl Ascorbate (THDA) primarily targets the skin, where it plays a crucial role in combating free radicals and supporting collagen production . It is particularly effective in improving the appearance of hyperpigmentation and minimizing signs of aging .
Mode of Action
THDA is a lipophilic precursor to ascorbic acid (vitamin C), which means it is soluble in lipids or fats . This property allows it to penetrate the skin’s barrier more effectively than other forms of vitamin C . Once absorbed into the skin, THDA is converted into L-ascorbic acid, the active form of vitamin C . This conversion allows THDA to exhibit the beneficial properties of vitamin C, such as neutralizing free radicals and stimulating collagen synthesis .
Biochemical Pathways
THDA affects several biochemical pathways related to skin health. It stimulates collagen synthesis, which is essential for maintaining skin elasticity and firmness . Additionally, it has been shown to increase the expression of genes associated with phospholipid homeostasis and keratinocyte differentiation . It also represses the expression of MMP1 and MMP7, enzymes involved in the breakdown of collagen .
Pharmacokinetics
THDA is known for its superior percutaneous absorption, which refers to its ability to penetrate the skin . Its lipid solubility allows it to be easily formulated into oil-based skincare products, enhancing its bioavailability . Once absorbed, THDA is converted into L-ascorbic acid, which can then exert its beneficial effects .
Result of Action
The action of THDA results in several molecular and cellular effects. It enhances collagen production, leading to a reduction in fine lines and wrinkles and promoting firmer skin . It also combats free radicals, protecting the skin from environmental stressors like pollution and UV radiation . Moreover, it has been shown to improve the appearance of hyperpigmentation and minimize signs of aging .
Action Environment
The action of THDA can be influenced by environmental factors. For instance, the stability and transdermal penetration of THDA may be compromised by the oxidant-rich environment of human skin . It has been shown that thda can be stabilized by acetyl zingerone, which prevents its rapid degradation under oxidative stress . This combination may improve ascorbic acid delivery, enhancing the efficacy of THDA .
Biochemical Analysis
Biochemical Properties
Tetrahexyldecyl Ascorbate functions as an antioxidant, which means it is capable of protecting the skin from free radicals . Free radicals are generated from external factors such as UV light, smoking, diet, and pollution . Tetrahexyldecyl Ascorbate helps to neutralize free radicals imbalance by a process of electron transfer or donation .
Cellular Effects
Tetrahexyldecyl Ascorbate promotes cellular functions, protects cell membranes and DNA from reactive species, and firms the skin . It is believed to help with collagen synthesis, brightening skin tone, and protecting against environmental damage . Tetrahexyldecyl Ascorbate is known for its skin-brightening effects. It can help reduce the appearance of hyperpigmentation and uneven skin tone, promoting a more radiant complexion .
Molecular Mechanism
Tetrahexyldecyl Ascorbate is a poor antioxidant that degrades rapidly when exposed to singlet oxygen . This degradation, however, was prevented by combination with acetyl zingerone (AZ) as a stabilizing antioxidant . As a standalone ingredient, Tetrahexyldecyl Ascorbate led to unexpected activation of type I interferon signaling, but this pro-inflammatory effect was blunted in the presence of AZ .
Temporal Effects in Laboratory Settings
Tetrahexyldecyl Ascorbate is known for its stability compared to pure ascorbic acid, which is prone to oxidation . It is absorbed well by the skin, and its lipid solubility allows it to penetrate the skin’s barrier more effectively .
Metabolic Pathways
Tetrahexyldecyl Ascorbate is involved in the ascorbate and aldarate metabolic pathway . Ascorbate is essential for skin health and nutritional deficiency of this vitamin leads to the well-characterized skin fragility and bruising seen in scurvy .
Transport and Distribution
Tetrahexyldecyl Ascorbate is soluble in oils and fats, making it suitable for oil-based formulations in skincare products . Its lipid solubility allows it to penetrate the skin’s barrier more effectively .
Subcellular Localization
Tetrahexyldecyl Ascorbate is able to successfully penetrate the epidermis and move to the layer underneath called the dermis due to its fat-soluble form . Effective penetration into the dermis means the ingredient works at the cellular level to reverse skin damage and discoloration .
Preparation Methods
Synthetic Routes: Ascorbyl Tetraisopalmitate can be synthesized through esterification of ascorbic acid (Vitamin C) with isopalmitic acid.
Reaction Conditions: The reaction typically occurs under mild conditions, with the use of acid catalysts and appropriate solvents.
Industrial Production: Industrial-scale production involves efficient esterification processes, ensuring high purity and stability.
Chemical Reactions Analysis
Reactions: Ascorbyl Tetraisopalmitate undergoes various reactions, including ester hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The primary product is ascorbic acid, which retains its antioxidant properties.
Scientific Research Applications
Cosmetics: Ascorbyl Tetraisopalmitate is used in skincare products for its antioxidant effects, promoting collagen synthesis, and inhibiting lipid peroxidation.
Industry: Used in sunscreen formulations, anti-aging creams, and brightening serums.
Comparison with Similar Compounds
Uniqueness: Ascorbyl Tetraisopalmitate stands out due to its oil solubility, stability, and skin penetration.
Similar Compounds: Other Vitamin C derivatives like ascorbyl palmitate, magnesium ascorbyl phosphate, and sodium ascorbyl phosphate.
Properties
IUPAC Name |
[2-[3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H128O10/c1-9-17-25-33-37-45-50-58(49-41-29-21-13-5)66(71)76-57-62(77-67(72)59(51-42-30-22-14-6)54-46-38-34-26-18-10-2)63-64(79-68(73)60(52-43-31-23-15-7)55-47-39-35-27-19-11-3)65(70(75)78-63)80-69(74)61(53-44-32-24-16-8)56-48-40-36-28-20-12-4/h58-63H,9-57H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWBEINAQKIQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H128O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


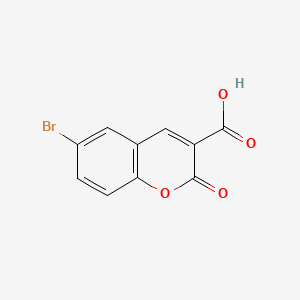
![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)
![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)

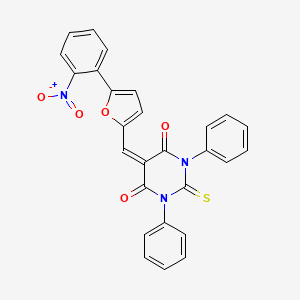
![1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine](/img/structure/B1682686.png)
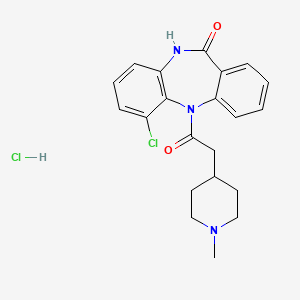
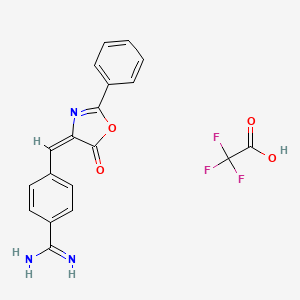
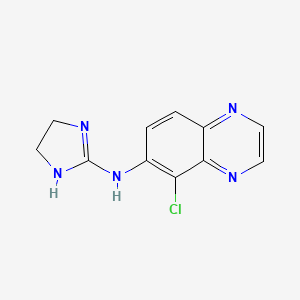
![2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B1682695.png)

